

A Technical Guide to α,β -Unsaturated Acylureas: The Case of 1-(2-Ethylideneheptanoyl)urea

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Compound of Interest

Compound Name: 1-(2-Ethylideneheptanoyl)urea

Cat. No.: B011566

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential significance of α,β -unsaturated acylureas, using the representative, though not commercially cataloged, compound **1-(2-Ethylideneheptanoyl)urea** as a central example.

Chemical Identification and Nomenclature

A thorough search of chemical databases reveals that **1-(2-Ethylideneheptanoyl)urea** is not a readily available or well-documented compound, and therefore, a specific CAS (Chemical Abstracts Service) number is not assigned. However, based on the principles of chemical nomenclature, we can deduce its structure and systematic IUPAC name.

The name "**1-(2-Ethylideneheptanoyl)urea**" indicates a urea molecule acylated on one of its nitrogen atoms with a 2-ethylideneheptanoyl group. The systematic IUPAC name for this compound would be N-(aminocarbonyl)-2-ethylideneheptanamide. The presence of the double bond at the ethylidene group gives rise to the possibility of (E) and (Z) stereoisomers.

Table 1: Deduced Chemical Identifiers for **1-(2-Ethylideneheptanoyl)urea**

Identifier	Value
Common Name	1-(2-Ethylideneheptanoyl)urea
Probable IUPAC Name	N-(aminocarbonyl)-2-ethylideneheptanamide
CAS Number	Not Found
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₂
Molecular Weight	198.26 g/mol
Stereoisomers	(E)-N-(aminocarbonyl)-2-ethylideneheptanamide and (Z)-N-(aminocarbonyl)-2-ethylideneheptanamide

General Experimental Protocol: Synthesis of α,β -Unsaturated Acylureas

The synthesis of α,β -unsaturated acylureas, such as **1-(2-Ethylideneheptanoyl)urea**, can generally be achieved through the acylation of urea with a corresponding α,β -unsaturated acyl chloride. This method is a standard procedure for the formation of N-acylureas.

Objective: To synthesize an α,β -unsaturated acylurea via the reaction of an α,β -unsaturated acyl chloride with urea.

Materials:

- α,β -Unsaturated carboxylic acid (e.g., 2-ethylideneheptanoic acid)
- Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
- Urea (NH₂CONH₂)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Anhydrous pyridine or other suitable base

- Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography equipment for purification (e.g., silica gel for column chromatography)

Methodology:

Step 1: Synthesis of the α,β -Unsaturated Acyl Chloride

- In a fume hood, dissolve the α,β -unsaturated carboxylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
- Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
- Reflux the mixture gently for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude α,β -unsaturated acyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Step 2: Acylation of Urea

- In a separate flask, dissolve urea (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) containing a base such as pyridine (1.5-2 equivalents) to neutralize the HCl byproduct.
- Cool the urea solution in an ice bath (0 °C).
- Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
- Add the acyl chloride solution dropwise to the cooled urea solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

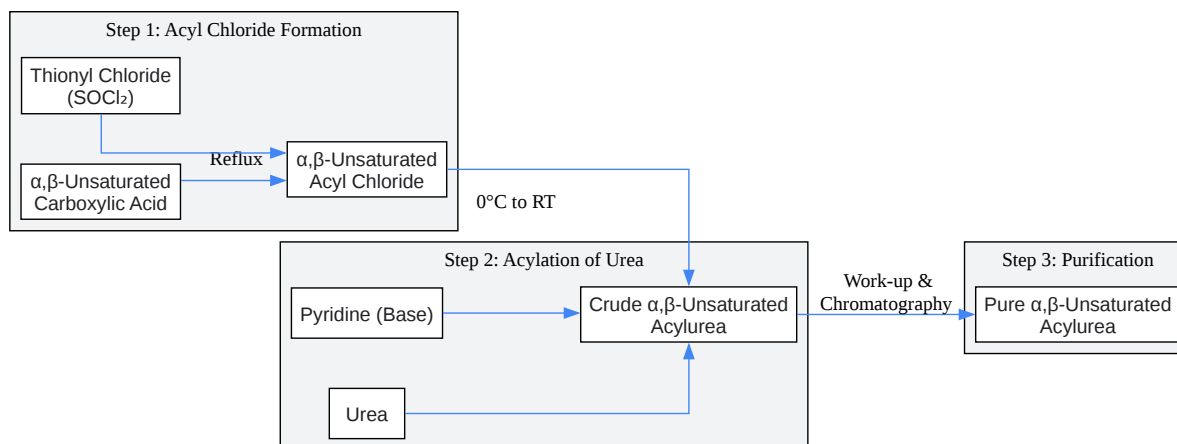
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or silica gel column chromatography to yield the pure α,β -unsaturated acylurea.

Characterization: The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Mandatory Visualizations



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Caption: General workflow for the synthesis of α,β -unsaturated acylureas.

Caption: Reactive sites in α,β -unsaturated acylureas.

Reactivity and Significance

The α,β -unsaturated acylurea moiety contains two primary electrophilic sites: the carbonyl carbon and the β -carbon of the unsaturated system. This dual reactivity allows for two main types of nucleophilic attack:

- **1,2-Addition:** Nucleophiles can attack the carbonyl carbon directly.
- **1,4-Conjugate Addition (Michael Addition):** Nucleophiles can attack the β -carbon, which is activated by the electron-withdrawing acylurea group.

This reactivity makes α,β -unsaturated acylureas versatile intermediates in organic synthesis. Furthermore, the urea and acylurea functionalities are present in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of an α,β -unsaturated system can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially acting as a Michael acceptor that can covalently bind to biological nucleophiles, such as cysteine residues in proteins. This characteristic is often exploited in the design of enzyme inhibitors.

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